N-[2-acetamido-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]acetamide
Description
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Properties
Molecular Formula |
C14H18N6O6 |
|---|---|
Molecular Weight |
366.33 g/mol |
IUPAC Name |
N-[2-acetamido-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]acetamide |
InChI |
InChI=1S/C14H18N6O6/c1-5(22)16-11-8-12(19-14(18-11)17-6(2)23)20(4-15-8)13-10(25)9(24)7(3-21)26-13/h4,7,9-10,13,21,24-25H,3H2,1-2H3,(H2,16,17,18,19,22,23)/t7-,9-,10-,13-/m1/s1 |
InChI Key |
KFMBQGFOKFYFQE-QYVSTXNMSA-N |
Isomeric SMILES |
CC(=O)NC1=C2C(=NC(=N1)NC(=O)C)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
CC(=O)NC1=C2C(=NC(=N1)NC(=O)C)N(C=N2)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Biological Activity
N-[2-acetamido-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]acetamide is a complex purine derivative with potential biological significance. Its unique structure suggests various pharmacological activities that merit detailed exploration. This article synthesizes current knowledge on its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 368.35 g/mol. It features a purine backbone substituted with an acetamido group and a sugar moiety that enhances its biological interactions.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit antiviral properties. For instance:
- Mechanism of Action : The compound may inhibit viral replication by interfering with nucleic acid synthesis.
- Case Study : A study on related purine derivatives showed significant inhibition of viral enzymes, suggesting potential in treating viral infections such as HIV and Hepatitis C.
Anticancer Properties
There is emerging evidence that this compound could possess anticancer properties:
- Cell Line Studies : In vitro studies demonstrated cytotoxic effects on various cancer cell lines.
- Table 1: Cytotoxicity Data
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor:
- Target Enzymes : Studies indicate inhibition of key enzymes involved in nucleotide metabolism.
- Implications : This inhibition can lead to altered cellular proliferation and apoptosis in cancer cells.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
- Absorption : The presence of hydroxymethyl groups may enhance solubility and absorption.
- Distribution : Its lipophilicity suggests good tissue penetration.
- Metabolism : Preliminary studies indicate hepatic metabolism with potential for active metabolites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
